In Vivo Potency Ranking in Persistent Pain Model: LY379268 Demonstrates Intermediate Potency Between LY389795 and LY354740
In the formalin model of persistent pain in rats, LY379268 demonstrated a defined potency position among structurally related group II mGlu agonists, with rank order LY389795 > LY379268 > LY354740 for attenuation of late-phase paw-licking pain behavior [1]. This intermediate potency profile distinguishes LY379268 from both the more potent LY389795 and the less potent parent compound LY354740, providing researchers with a calibrated tool for dose-response investigations where mid-range in vivo efficacy is desired. The attenuation of licking behavior by LY379268 (3 mg/kg) was specifically reversed by the selective mGlu2/3 antagonist LY341495 (1 mg/kg), confirming mechanism specificity [1].
| Evidence Dimension | In vivo potency in formalin-induced persistent pain model |
|---|---|
| Target Compound Data | LY379268 (3 mg/kg) attenuated late-phase paw-licking pain behavior |
| Comparator Or Baseline | LY389795 (most potent); LY354740 (least potent) at equivalent doses |
| Quantified Difference | Rank order: LY389795 > LY379268 > LY354740 for attenuation of licking behavior |
| Conditions | Rat formalin model of persistent pain; late-phase paw-licking behavior; subcutaneous or intraperitoneal administration |
Why This Matters
Researchers requiring a group II mGlu agonist with intermediate in vivo potency for analgesic studies can select LY379268 as a calibrated comparator between the more potent LY389795 and the less potent LY354740.
- [1] Simmons RM, Webster AA, Kalra AB, Iyengar S. Group II mGluR receptor agonists are effective in persistent and neuropathic pain models in rats. Pharmacol Biochem Behav. 2002;73(2):419-427. View Source
